2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound "2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide" is a structurally complex molecule featuring a 1,3-oxazole core substituted with a 4-chlorophenylsulfonyl group and a furan-2-yl moiety. The oxazole ring is further functionalized with a sulfanyl group linked to an acetamide scaffold bearing a 2,4-dimethoxyphenyl substituent.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O7S2/c1-30-15-7-10-17(19(12-15)31-2)25-20(27)13-34-23-22(26-21(33-23)18-4-3-11-32-18)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESKCCAXSPWOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule notable for its diverse biological activities. Its unique structure, characterized by the presence of multiple functional groups, including sulfonamide, oxazole, furan, and acetamide moieties, suggests potential applications in medicinal chemistry.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C21H20ClN2O5S2 |
| Molecular Weight | 492.92 g/mol |
| IUPAC Name | This compound |
The structural complexity of this compound contributes to its pharmacological properties. The combination of the furan and oxazole rings enhances both stability and reactivity, making it a valuable scaffold for further modifications.
Antibacterial Activity
Research indicates that compounds containing furan and oxazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound has been evaluated for its antibacterial efficacy against several pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 128 µg/mL |
These results suggest that the compound may serve as a potential antibacterial agent due to its ability to inhibit bacterial growth effectively.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies reported an IC50 value indicating strong inhibitory effects compared to standard drugs .
Anticancer Potential
The presence of the oxazole ring is associated with anticancer activity. Several studies have highlighted similar compounds' potential to inhibit cancer cell proliferation. For example, derivatives containing the oxazole moiety have been shown to induce apoptosis in cancer cell lines . This suggests that the compound may possess anticancer properties worth exploring further.
The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:
- Binding Interactions : The sulfonamide group enhances binding affinity with target enzymes and receptors.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in bacterial cells, leading to cell death.
- Cell Cycle Arrest : Compounds with similar structures have been documented to cause cell cycle arrest in cancer cells .
Case Studies
A series of studies have evaluated the biological activity of related compounds:
- Study on Antibacterial Effects : A recent study demonstrated that a furan-based derivative exhibited significant antibacterial properties against multiple strains, suggesting a broader applicability for compounds with similar structures .
- Enzyme Inhibition Research : Another study focused on enzyme inhibitors derived from sulfonamides showed promising results against urease and AChE, indicating potential therapeutic uses in treating infections and neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and functionally with analogous molecules from the evidence. Key differences in substituents, bioactivity, and molecular interactions are highlighted below.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence :
- The target compound’s 1,3-oxazole core may offer greater metabolic stability compared to 1,3-thiazoles (e.g., 338749-93-2) but lower π-stacking capacity than triazoles (e.g., 573943-64-3) .
- Triazole derivatives (e.g., 561295-12-3) often exhibit superior pharmacokinetic profiles due to their ability to form hydrogen bonds with biological targets .
Substituent Effects :
- The 4-chlorophenylsulfonyl group in the target compound is distinct from the 4-fluorophenyl (561295-12-3) or 2-chlorophenyl (338749-93-2) moieties. Chlorine’s higher electronegativity may enhance binding affinity to hydrophobic enzyme pockets .
- 2,4-Dimethoxyphenyl in the acetamide side chain contrasts with morpholine (338749-93-2) or pyridine (573943-64-3), suggesting divergent solubility and membrane permeability .
Bioactivity Implications: Sulfonyl-containing compounds (target, 573943-64-3) are frequently associated with protease or kinase inhibition, while thiazoles (338749-93-2) are linked to antimicrobial activity . The absence of direct bioactivity data for the target compound necessitates extrapolation from structurally similar molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
